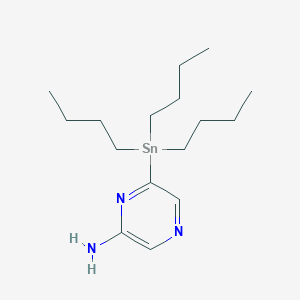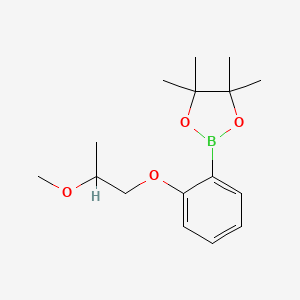![molecular formula C13H14O2 B13996207 3-[(4-Methylphenyl)methylidene]pentane-2,4-dione CAS No. 15818-09-4](/img/structure/B13996207.png)
3-[(4-Methylphenyl)methylidene]pentane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Methylphenyl)methylidene]pentane-2,4-dione is an organic compound with the molecular formula C13H14O2 It is a derivative of pentane-2,4-dione, where the hydrogen atoms at the 3-position are replaced by a 4-methylphenylmethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methylphenyl)methylidene]pentane-2,4-dione typically involves the condensation of 4-methylbenzaldehyde with pentane-2,4-dione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methylphenyl)methylidene]pentane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylidene group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(4-Methylphenyl)methylidene]pentane-2,4-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-[(4-Methylphenyl)methylidene]pentane-2,4-dione exerts its effects depends on the specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific enzyme or receptor being targeted.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Bromoanilino)methylidene]pentane-2,4-dione
- 3-[(4-Methylanilino)methylidene]pentane-2,4-dione
Uniqueness
3-[(4-Methylphenyl)methylidene]pentane-2,4-dione is unique due to the presence of the 4-methylphenylmethylidene group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds, which may have different substituents and, consequently, different chemical behaviors and applications.
Properties
CAS No. |
15818-09-4 |
|---|---|
Molecular Formula |
C13H14O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
3-[(4-methylphenyl)methylidene]pentane-2,4-dione |
InChI |
InChI=1S/C13H14O2/c1-9-4-6-12(7-5-9)8-13(10(2)14)11(3)15/h4-8H,1-3H3 |
InChI Key |
MWWKEDDFUHGKIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C(=O)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Naphthalen-1-yl(phenyl)methyl]propanedinitrile](/img/structure/B13996131.png)

![5-Amino-2-[(4-sulfamoylphenyl)hydrazinylidene]imidazole-4-carboxamide](/img/structure/B13996137.png)
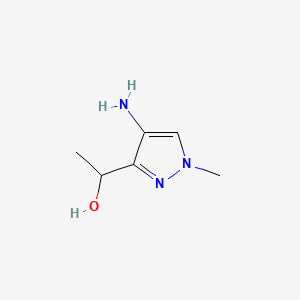
![4,4'-(Propane-2,2-diyl)bis{2-[(morpholin-4-yl)methyl]phenol}](/img/structure/B13996157.png)
![2-[2,3-Dichloro-5-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13996162.png)
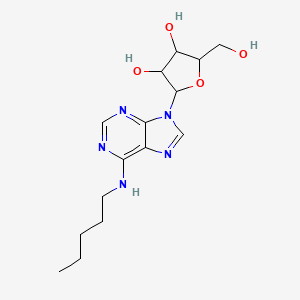
![2-[(3-Methoxyphenyl)methyl]pyrrolidine-1-carbaldehyde](/img/structure/B13996178.png)
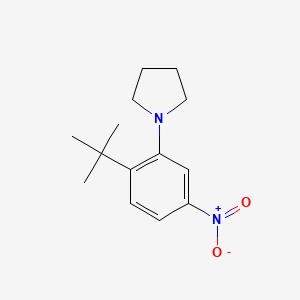
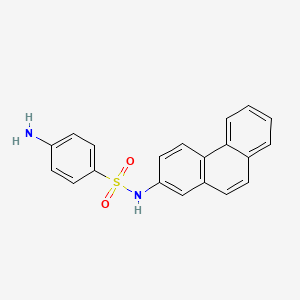
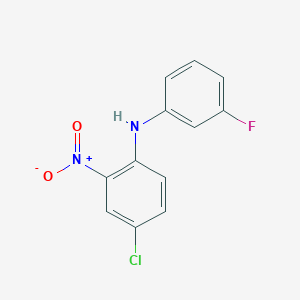
![Benzonitrile, 4-[(2-oxocyclopentyl)methyl]-](/img/structure/B13996202.png)
